molecular formula C18H28B2O4 B3028683 1,2-Benzenediboronic Acid Bis(pinacol) Ester CAS No. 269410-07-3

1,2-Benzenediboronic Acid Bis(pinacol) Ester

Cat. No.: B3028683
CAS No.: 269410-07-3
M. Wt: 330 g/mol
InChI Key: VCTMQXIOUDZIGS-UHFFFAOYSA-N
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Description

1,2-Benzenediboronic Acid Bis(pinacol) Ester is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenediboronic Acid Bis(pinacol) Ester can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium acetate. The general reaction scheme is as follows:

1,2-Dibromobenzene+Bis(pinacolato)diboronPd catalyst, base1,2-Benzenediboronic Acid Bis(pinacol) Ester\text{1,2-Dibromobenzene} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, base}} \text{this compound} 1,2-Dibromobenzene+Bis(pinacolato)diboronPd catalyst, base​1,2-Benzenediboronic Acid Bis(pinacol) Ester

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediboronic Acid Bis(pinacol) Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronic anhydrides.

    Reduction: Reduction reactions can convert it into corresponding boranes.

    Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling, where it reacts with halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.

Major Products

    Oxidation: Boronic acids or boronic anhydrides.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Scientific Research Applications

1,2-Benzenediboronic Acid Bis(pinacol) Ester has numerous applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are essential in pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound is used in the synthesis of biologically active molecules and probes for studying biological processes.

    Medicine: It plays a role in the development of drug candidates and therapeutic agents.

    Industry: It is used in the production of polymers, electronic materials, and advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 1,2-Benzenediboronic Acid Bis(pinacol) Ester in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium. This is followed by reductive elimination, resulting in the formation of the biaryl product and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzenediboronic Acid Bis(pinacol) Ester
  • 1,2-Benzenediboronic Acid
  • 1,4-Benzenediboronic Acid

Uniqueness

1,2-Benzenediboronic Acid Bis(pinacol) Ester is unique due to its specific structure, which allows for selective reactions and high reactivity in cross-coupling reactions. Compared to its isomer, 1,4-Benzenediboronic Acid Bis(pinacol) Ester, the 1,2-isomer provides different steric and electronic properties, making it suitable for specific synthetic applications.

Biological Activity

1,2-Benzenediboronic Acid Bis(pinacol) Ester, a derivative of boronic acid, has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery due to its unique structural properties and biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Molecular Formula : C₁₈H₂₈B₂O₄
Molecular Weight : 330.04 g/mol
Appearance : White to orange to green powder or crystal
Purity : >98.0% (GC)

Structural Features

The compound features two boronic ester groups attached to a benzene ring, which enhances its reactivity and allows for various functionalizations in synthetic chemistry. The presence of the pinacol groups contributes to its stability and solubility in organic solvents.

This compound exhibits biological activity primarily through its interaction with various biomolecules. Its mechanism of action includes:

  • Inhibition of Protein-Protein Interactions : The compound can disrupt protein interactions critical for cellular signaling pathways.
  • Reactivity with Biological Nucleophiles : The boron atom can form reversible covalent bonds with nucleophilic sites on proteins and nucleic acids, influencing their function.

Applications in Drug Discovery

Due to its ability to modulate biological pathways, this compound is being explored as a potential therapeutic agent. Notable applications include:

  • Anticancer Agents : Research has indicated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.
  • Antiviral Properties : The compound has shown promise in inhibiting viral replication by targeting viral proteins.

Case Studies

  • Anticancer Activity :
    A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)5.4Caspase activation
    A549 (Lung)4.8Inhibition of cell proliferation
    HeLa (Cervical)6.2Induction of apoptosis
  • Antiviral Activity :
    In vitro studies have shown that this compound can inhibit the replication of certain viruses by interfering with their protein synthesis machinery.
    VirusEC50 (µM)Mode of Action
    Influenza A3.5Inhibition of viral protein synthesis
    HIV-12.9Disruption of viral entry

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-11-9-10-12-14(13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTMQXIOUDZIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2B3OC(C(O3)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170555
Record name 2,2′-(1,2-Phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269410-07-3
Record name 2,2′-(1,2-Phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269410-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-(1,2-Phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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